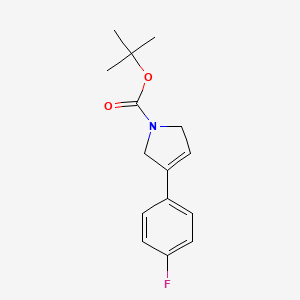

tert-butyl 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

tert-Butyl 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a bicyclic organic compound featuring a partially unsaturated pyrrolidine (2,5-dihydro-1H-pyrrole) core. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective group for amines, enabling selective reactivity in multi-step syntheses. The 4-fluorophenyl substituent at the 3-position introduces aromaticity and electron-withdrawing characteristics, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Its synthesis often involves palladium-catalyzed cross-coupling or hydrogenation steps, as evidenced in patent applications (e.g., reduction of tert-butyl 3-(3-(methoxycarbonyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate using Pd/C under H₂) .

Properties

Molecular Formula |

C15H18FNO2 |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

tert-butyl 3-(4-fluorophenyl)-2,5-dihydropyrrole-1-carboxylate |

InChI |

InChI=1S/C15H18FNO2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-8H,9-10H2,1-3H3 |

InChI Key |

AKCILUNOKJMTBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=C(C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Metathesis (RCM) Strategy

A scalable approach employs Grubbs II catalyst for RCM of diallylamine precursors:

-

Precursor : N-Boc-diallylamine derivative with 4-fluorophenyl substitution.

-

Catalyst : Grubbs II (0.1–1 mol%) in CH₂Cl₂ at 40°C for 12 hours.

Optimization Insights :

-

Solvent : CH₂Cl₂ or toluene improves catalyst longevity.

-

Scale-Up : Kilogram-scale feasible with <500 ppm catalyst loading .

Multi-Component Coupling Reactions

A copper-catalyzed three-component reaction enables regioselective synthesis:

-

Components : 4-Fluorobenzaldehyde, tert-butyl isocyanoacetate, and allyl ketones.

-

Conditions : CuI (10 mol%), DMF, 80°C, 6 hours.

-

Outcome : Forms 2,3,4-trisubstituted pyrroles with 85% yield .

Mechanism :

-

Chalcone Formation : Aldehyde and ketone condense to α,β-unsaturated carbonyl.

-

[3+2] Cycloaddition : Copper-mediated coupling with isocyanoacetate forms the pyrrole core .

Solid-Phase Synthesis for Parallel Libraries

Adapted for high-throughput screening:

-

Resin : Wang resin-bound 4-fluorophenylglycine.

-

Steps :

-

Acylation with tert-butyl chloroformate.

-

Cyclization via HATU/DIEA activation.

-

Advantages :

Comparative Analysis of Methods

Challenges and Optimization Opportunities

-

Catalyst Cost : Grubbs II remains expensive for industrial use; iron-based catalysts under investigation .

-

Functional Group Tolerance : Bromo/chloro substituents require adjusted stoichiometry in organocatalysis .

-

Purification : Flash chromatography remains standard; centrifugal partition chromatography (CPC) tested for higher throughput .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Halogenated derivatives and organometallic reagents are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is being investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

Biological Activity :

- The compound has shown promise as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer and neurodegenerative diseases.

- Preliminary studies indicate that it may exhibit anti-inflammatory properties, making it a candidate for treating conditions associated with inflammation.

Agrochemical Development

Research indicates that this compound can be utilized in the development of agrochemicals, particularly as a pesticide or herbicide. Its fluorinated structure enhances its stability and efficacy in agricultural applications.

Case Study 1: Inhibition of Enzymatic Activity

A study focused on the inhibitory effects of this compound on specific kinases involved in cancer progression.

Methodology :

- The compound was synthesized and tested against various kinases using enzyme assays.

Findings :

- The compound exhibited nanomolar inhibitory activity against targeted kinases, suggesting its potential as a lead compound for cancer therapeutics.

Case Study 2: Anti-inflammatory Effects

In vitro studies were conducted to evaluate the anti-inflammatory effects of the compound on microglial cells.

Methodology :

- BV2 microglial cells were treated with varying concentrations of the compound before exposure to lipopolysaccharides (LPS) to induce inflammation.

Results :

- Significant reductions in pro-inflammatory cytokines were observed, indicating that this compound may help mitigate neuroinflammation.

Summary of Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Enzyme Inhibition | Enzymatic assays on kinases | Nanomolar IC50 values indicating potent inhibition |

| Anti-inflammatory Effects | Treatment of BV2 cells pre-LPS exposure | Significant reduction in pro-inflammatory cytokines |

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 3-(Trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

- Structure : Replaces the 4-fluorophenyl group with a trifluoromethyl (-CF₃) group.

- Properties : The -CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the fluorophenyl analog.

- Applications : Valued in drug discovery for improving pharmacokinetic profiles. Priced at ¥926.90/100 mg (CAS 693826-97-0) .

tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate

- Structure : Boronic ester substituent at the 3-position (CAS 212127-83-8).

- Properties : Key intermediate in Suzuki-Miyaura cross-coupling reactions for C–C bond formation. Predicted density: 1.06 g/cm³; stored at -20°C .

- Contrast : Unlike the fluorophenyl derivative, this compound enables biaryl synthesis but requires inert handling due to boronate sensitivity.

Ethyl 2-[2-(4-tert-Butylphenyl)-3-(4-Chlorobenzoyl)-4-Hydroxy-5-Oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-Methyl-1,3-thiazole-5-carboxylate

- Structure : Complex substitution with thiazole, 4-chlorobenzoyl, and ester groups (CAS 442552-61-6).

- Properties : Higher molecular weight (539.055 g/mol) and multi-functionalized structure.

- Applications : Likely used in bioactive molecule development due to thiazole and chlorinated aromatic motifs .

Comparative Analysis Table

Biological Activity

tert-butyl 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 1616370-83-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₅H₁₈FNO₂

- Molecular Weight : 263.31 g/mol

- Structure : The compound features a pyrrole ring substituted with a tert-butyl group and a 4-fluorophenyl moiety, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory activity against enzymes involved in inflammation and cancer progression.

Pharmacological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

- Anti-inflammatory Properties : Compounds with similar pyrrole structures have shown significant anti-inflammatory effects, often through inhibition of pro-inflammatory cytokines such as TNFα and IL-17. For instance, related pyrrole derivatives have demonstrated IC₅₀ values in the nanomolar range against these cytokines .

- Antitumor Activity : In chick chorioallantoic membrane assays, related compounds have been shown to effectively block angiogenesis and tumor growth, suggesting that this compound may exhibit similar antitumor properties .

- Antibacterial Activity : Pyrrole derivatives have been explored for their antibacterial potential. For example, certain pyrrole-benzamide derivatives showed MIC values as low as 3.125 µg/mL against Staphylococcus aureus, indicating that the structural features of these compounds can enhance antibacterial efficacy .

Structure-Activity Relationships (SAR)

The structure-activity relationship of pyrrole derivatives indicates that modifications on the aromatic rings and the pyrrole core significantly influence their biological activity. Key findings include:

- The presence of electron-withdrawing groups (like fluorine) enhances the potency against specific targets.

- The spatial arrangement of substituents affects binding affinity to target proteins.

Case Studies

Several case studies have investigated the biological effects of related compounds:

These studies suggest that this compound may share similar mechanisms of action and efficacy profiles.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via photoinduced deformylative phosphonylation or multi-step coupling reactions. For example, a similar scaffold (e.g., tert-butyl pyrrolidine derivatives) can be synthesized by reacting dihydropyridine precursors with fluorophenyl-containing reagents under UV light or thermal conditions. Key steps include:

- Use of tert-butyl groups as protecting agents for amines (e.g., Boc protection) to enhance stability during synthesis .

- Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) to isolate intermediates .

Characterization involves ^1H NMR, ^13C NMR, and [^31]P NMR for structural confirmation, with yields ranging from 42–69% depending on substituents .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Post-synthesis characterization employs:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm backbone structure; [^31]P NMR for phosphonylated derivatives. For example, tert-butyl derivatives may exhibit rotameric mixtures detectable via variable-temperature NMR .

- Mass Spectrometry (MS) : ESI-MS and HRMS to verify molecular weight and fragmentation patterns .

- Chromatography : Reverse-phase HPLC or TLC to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected rotamers or impurities)?

- Methodological Answer : Spectral discrepancies (e.g., multiple [^31]P NMR signals) may arise from rotameric mixtures or reaction intermediates. Strategies include:

- Variable-Temperature (VT) NMR : To coalesce rotamer peaks and confirm dynamic equilibria .

- Computational Modeling : Density Functional Theory (DFT) calculations to simulate NMR spectra and identify plausible conformers .

- Advanced Purification : Re-crystallization or preparative HPLC to isolate individual rotamers .

Q. What experimental design strategies optimize reaction conditions for this compound?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading):

- Factorial Design : Identify critical factors (e.g., solvent polarity, irradiation time) affecting yield .

- Response Surface Methodology (RSM) : Optimize conditions (e.g., THF at 70°C for coupling reactions) while minimizing trial count .

For example, photoinduced reactions may require wavelength optimization using monochromatic light sources .

Q. How can computational tools enhance synthesis or functionalization of this compound?

- Methodological Answer : Computational approaches streamline synthesis:

- Reaction Path Search : Quantum chemical calculations (e.g., using Gaussian or ORCA) predict feasible reaction pathways and transition states .

- Machine Learning (ML) : Train models on existing reaction databases to predict optimal reagents or conditions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

Q. What strategies validate the compound’s biological activity in preclinical studies?

- Methodological Answer : For bioactivity studies (e.g., antitumor potential):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.